molecular formula C20H21ClN2O4 B13482460 1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride

1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride

Cat. No.: B13482460
M. Wt: 388.8 g/mol
InChI Key: DVVSBKICMVQUJG-UHFFFAOYSA-N
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Description

1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride is a complex organic compound that features a naphthalene ring, a pyrrolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the naphthalene derivative, followed by the introduction of the pyrrolidine and piperidine rings through cyclization reactions. Common reagents used in these steps include organic solvents, catalysts, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

What sets 1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

1-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H20N2O4.ClH/c23-18-12-17(21-10-8-14(9-11-21)20(25)26)19(24)22(18)16-7-3-5-13-4-1-2-6-15(13)16;/h1-7,14,17H,8-12H2,(H,25,26);1H

InChI Key

DVVSBKICMVQUJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43.Cl

Origin of Product

United States

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